molecular formula C11H6Cl2N2O B13780314 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Cat. No.: B13780314
M. Wt: 253.08 g/mol
InChI Key: FAGQDEWVMVRUFN-UHFFFAOYSA-N
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Description

ASISCHEM C63573: . It is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ASISCHEM C63573 typically involves the reaction of 2,4-dichlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of ASISCHEM C63573 may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: ASISCHEM C63573 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ASISCHEM C63573 is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, ASISCHEM C63573 is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new pharmaceuticals .

Medicine: ASISCHEM C63573 is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is required .

Industry: In the industrial sector, ASISCHEM C63573 is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ASISCHEM C63573 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

  • ASISCHEM D51193
  • ASISCHEM C34660
  • ASISCHEM U59764
  • ASISCHEM U63618
  • ASISCHEM U64847
  • ASISCHEM U60709
  • ASISCHEM D50922
  • ASISCHEM D29226
  • ASISCHEM U70766

Comparison: ASISCHEM C63573 is unique due to its specific substitution pattern on the phenyl ring and the presence of an aldehyde group on the pyrimidine ring. This combination of functional groups imparts distinct reactivity and binding properties compared to other similar compounds. For instance, ASISCHEM D51193 and ASISCHEM C34660 may have different substituents or functional groups, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-6H

InChI Key

FAGQDEWVMVRUFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C=O

Origin of Product

United States

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